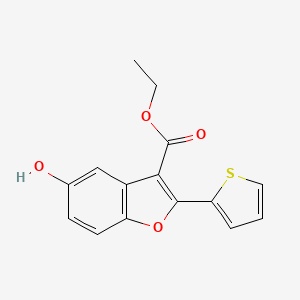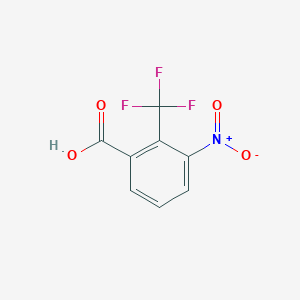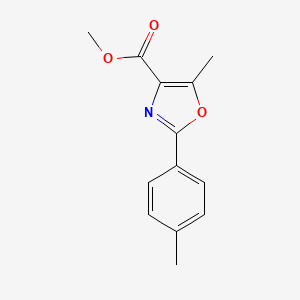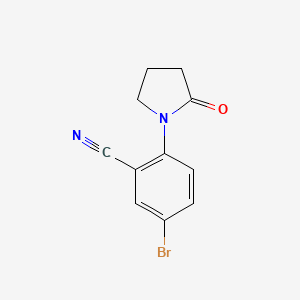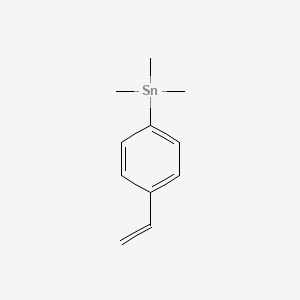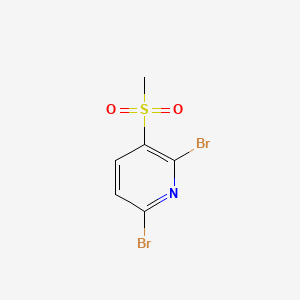
2,6-Dibromo-3-(methylsulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-3-(methylsulfonyl)pyridine is an organobromine compound with the molecular formula C6H5Br2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a methylsulfonyl group at the 3 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-(methylsulfonyl)pyridine typically involves the bromination of 3-(methylsulfonyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve high yield and purity. The product is then purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
2,6-Dibromo-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atoms.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the methylsulfonyl group.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
科学研究应用
2,6-Dibromo-3-(methylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dibromo-3-(methylsulfonyl)pyridine depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The methylsulfonyl group can also undergo various transformations, contributing to the compound’s reactivity and versatility.
相似化合物的比较
Similar Compounds
2,6-Dibromopyridine: Similar structure but lacks the methylsulfonyl group.
3-(Methylsulfonyl)pyridine: Similar structure but lacks the bromine atoms.
2,6-Dichloro-3-(methylsulfonyl)pyridine: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
2,6-Dibromo-3-(methylsulfonyl)pyridine is unique due to the presence of both bromine atoms and the methylsulfonyl group, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
属性
分子式 |
C6H5Br2NO2S |
|---|---|
分子量 |
314.98 g/mol |
IUPAC 名称 |
2,6-dibromo-3-methylsulfonylpyridine |
InChI |
InChI=1S/C6H5Br2NO2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
InChI 键 |
KDBXIIKEWVULGG-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(N=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



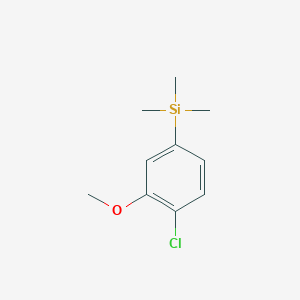
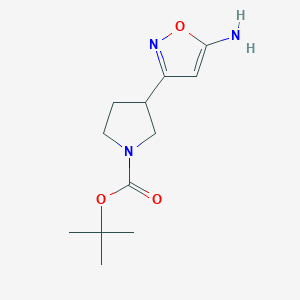
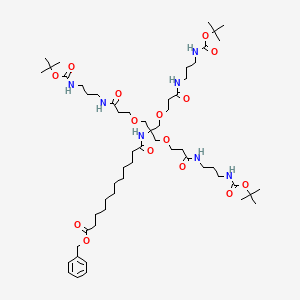

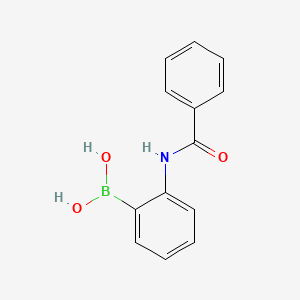
![tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13703215.png)
